N-(5-Chloro-2-methoxyphenyl)benzamide
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Overview
Description
N-(5-Chloro-2-methoxyphenyl)benzamide: is an organic compound with the molecular formula C14H12ClNO2 It is a benzamide derivative characterized by the presence of a chloro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-methoxyphenyl)benzamide typically involves the condensation of 5-chloro-2-methoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-(5-Chloro-2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of corresponding amines.
Scientific Research Applications
N-(5-Chloro-2-methoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide
- 5-Chloro-2-methoxy-N-(4-methoxyphenyl)benzamide
- 4-Methoxybenzyl 5-bromo-2-chlorobenzamide
Comparison: N-(5-Chloro-2-methoxyphenyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
InChI Key |
QBLZTUCZTOTIHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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